

# A Comprehensive Technical Guide to 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Fluoro-4-Hydroxybenzaldehyde

O-(Cyclohexylcarbonyl)oxime

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This technical guide provides an in-depth overview of **3-Fluoro-4-Hydroxybenzaldehyde O- (Cyclohexylcarbonyl)oxime**, a compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly registered, this document compiles essential information regarding its synthesis, characterization, and potential biological activities based on the known properties of its precursors and related chemical structures.

# **Physicochemical Properties**

The properties of the precursor, 3-Fluoro-4-hydroxybenzaldehyde, are well-documented. These characteristics are foundational for the synthesis and purification of the target oxime ester.



Property	Value (for 3-Fluoro-4- hydroxybenzaldehyde)	Reference
CAS Number	405-05-0	[1]
Molecular Formula	C7H5FO2	[1]
Molecular Weight	140.11 g/mol	[1]
Melting Point	120-123 °C	[2]
Appearance	Solid	
IUPAC Name	3-fluoro-4- hydroxybenzaldehyde	[1]

Based on these precursors, the predicted properties for **3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime** are:

Property	Predicted Value
Molecular Formula	C14H16FNO3
Molecular Weight	265.28 g/mol
Appearance	Likely a solid at room temperature

# Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime** can be logically approached as a two-step process, starting from the commercially available **3-Fluoro-4-methoxybenzaldehyde** or by first synthesizing its precursor, **3-Fluoro-4-hydroxybenzaldehyde**.

2.1. Synthesis of 3-Fluoro-4-hydroxybenzaldehyde from 3-Fluoro-4-methoxybenzaldehyde

A common method for this demethylation reaction involves treatment with a strong Lewis acid like boron tribromide or a strong protic acid like hydrobromic acid.

Experimental Protocol:



- To a solution of 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) in dichloromethane, add boron tribromide (1 M solution in dichloromethane, 19.5 mmol) under an ice bath.
- Stir the reaction mixture for 24 hours.
- Quench the reaction by adding an excess of anhydrous methanol.
- Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.
- Dissolve the residue in methanol and repeat the distillation to ensure complete removal of trimethyl borate.
- Dissolve the solid residue in ethyl acetate, wash the organic phase with water (3 x 100 ml), and dry over anhydrous sodium sulfate.
- Concentrate the organic solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography (petroleum ether:ethyl ether = 8:2) to yield pure 3-fluoro-4-hydroxybenzaldehyde.

# 2.2. Proposed Synthesis of **3-Fluoro-4-Hydroxybenzaldehyde O-** (Cyclohexylcarbonyl)oxime

This synthesis involves the formation of an oxime from the aldehyde, followed by esterification.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde oxime

This procedure is adapted from general methods for the synthesis of aldoximes.

## Experimental Protocol:

- Dissolve 3-Fluoro-4-hydroxybenzaldehyde (10 mmol) in methanol.
- Add hydroxylamine hydrochloride (20 mmol) and potassium carbonate (20 mmol) to the solution at room temperature.
- Stir the mixture at room temperature for 24 hours.



- Dilute the reaction mixture with ethyl acetate (200 mL).
- Wash the mixture with water and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to obtain 3-Fluoro-4hydroxybenzaldehyde oxime.

## Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This step involves the acylation of the oxime with cyclohexanecarbonyl chloride.

### Experimental Protocol:

- Dissolve 3-Fluoro-4-hydroxybenzaldehyde oxime (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Add a base, such as pyridine or triethylamine (12 mmol), to the solution.
- Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride (11 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product.

Alternative One-Pot Synthesis of Oxime Esters:

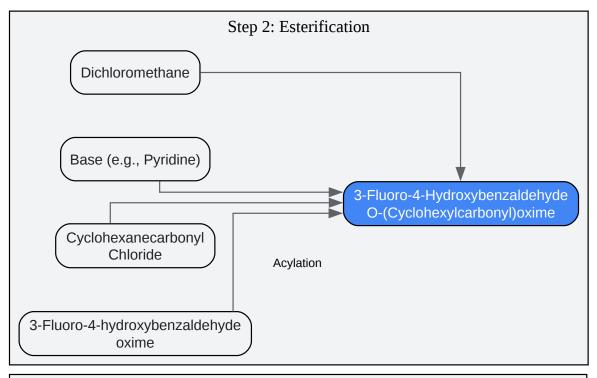


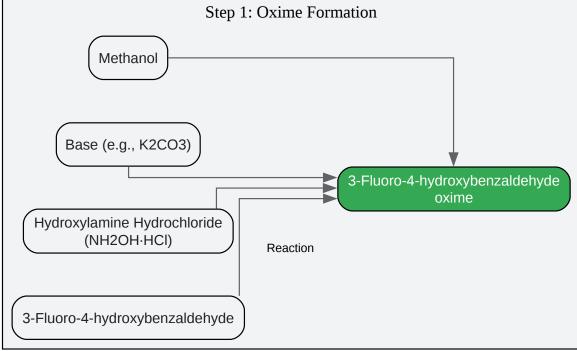




Recent advancements have described a visible-light-mediated three-component reaction for the synthesis of oxime esters from an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester, using eosin Y as a photocatalyst. This method offers a more streamlined approach, though it would require the synthesis of the corresponding NHPI ester of cyclohexanecarboxylic acid.







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Caption: Proposed two-step synthesis workflow for the target compound.



## Characterization

The structural confirmation of **3-Fluoro-4-Hydroxybenzaldehyde O- (Cyclohexylcarbonyl)oxime** would rely on standard spectroscopic techniques:

- ¹H and ¹³C NMR: To confirm the presence and connectivity of protons and carbons in the aromatic ring, the oxime moiety, and the cyclohexyl group.
- FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the C=N of the oxime, the C=O of the ester, and the aromatic C-F bond.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the overall structure.

## **Potential Applications and Biological Activities**

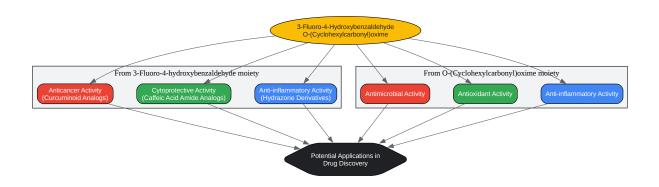
The therapeutic potential of this molecule can be inferred from the known bioactivities of its structural components.

- Derivatives of 3-Fluoro-4-hydroxybenzaldehyde: This aldehyde is a versatile building block for synthesizing compounds with significant biological effects.
  - Anticancer Activity: It is used to create curcuminoid analogs that show inhibitory effects against human ovarian cancer cell lines.
  - Cytoprotective Effects: Through Wittig reactions, it can be converted into caffeic acid phenylethyl amide derivatives which exhibit cytoprotective properties against peroxideinduced damage.
  - Anti-inflammatory Activity: Hydrazone derivatives synthesized from this aldehyde have demonstrated potent inhibition of macrophage migration, indicating anti-inflammatory potential.
- Oxime Esters: This functional group is present in a wide array of biologically active compounds.
  - Broad-Spectrum Bioactivity: Oxime esters are known to exhibit anticancer, antiinflammatory, antifungal, antioxidant, and antimicrobial properties. They are considered



promising scaffolds in the development of new therapeutic agents.

Given this background, **3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime** is a promising candidate for investigation in several areas of drug discovery. The combination of the fluorinated hydroxyphenyl group with the oxime ester moiety may lead to synergistic or novel biological activities.



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• 1. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 3-Fluoro-4-hydroxybenzaldehyde synthesis chemicalbook [chemicalbook.com]
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